molecular formula C39H71N9O11S2 B15137889 LMP2A (426-434)

LMP2A (426-434)

Cat. No.: B15137889
M. Wt: 906.2 g/mol
InChI Key: DGAJITDEHPNIPR-BXCYYTRQSA-N
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Description

H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH (abbreviated as CLG or CEF10) is a linear nonapeptide with the sequence Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val. It is derived from the Epstein-Barr virus (EBV) latent membrane protein 2 (LMP2), specifically residues 426–434, and functions as a subdominant epitope for CD8+ T-cell recognition . The peptide is synthesized via solid-phase peptide synthesis (SPPS) and has a molecular weight of 906.2 Da (C₃₉H₇₁N₉O₁₁S) . Modifications such as replacing Gly-Gly or Thr-Met with cis-/trans-4-aminocyclohexanecarboxylic acid (ACCA) have been tested to improve stability and efficacy .

Properties

Molecular Formula

C39H71N9O11S2

Molecular Weight

906.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1

InChI Key

DGAJITDEHPNIPR-BXCYYTRQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LMP2A (426-434) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of LMP2A (426-434) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LMP2A (426-434) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LMP2A (426-434) has several scientific research applications:

Mechanism of Action

LMP2A (426-434) exerts its effects by being presented on the surface of infected cells by HLA-A*02:01 molecules. This presentation allows cytotoxic T lymphocytes to recognize and target the infected cells for destruction. The peptide’s interaction with T cell receptors triggers an immune response that helps control the infection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide CEF10 belongs to a class of immunomodulatory peptides. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of CEF10 with Analogues

Compound Name Sequence / Structure Molecular Weight (Da) Key Features Applications References
CEF10 H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH 906.2 EBV LMP2 epitope; glycine-rich motif; susceptible to protease degradation EBV-targeted immunotherapy
CEF3 H-Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys-OH 911.12 Contains proline and lysine termini; higher solubility in aqueous solutions Antigen presentation studies
CEF6 H-Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met-OH 1051.28 Asp-Lys charge pair; threonine-rich region Vaccine adjuvants
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Cyclic disulfide-rich peptide ~1900 (estimated) Multiple cysteine residues (disulfide bonds); broad therapeutic claims Autoimmune diseases, infectious diseases
H-PRO-LEU-GLY-GLY-OH Pro-Leu-Gly-Gly 359.4 Short glycine-rich peptide; lacks hydrophobic residues Neurological research (dopamine regulation)

Key Findings

Structural Stability :

  • CEF10’s glycine-rich region (Gly-Gly-Leu-Leu) confers flexibility but reduces protease resistance. In contrast, cyclic peptides like the disulfide-bonded compound in exhibit enhanced stability due to rigid tertiary structures .
  • ACCA-modified CEF10 analogues show improved half-life in serum by replacing protease-sensitive Gly-Gly or Thr-Met motifs .

Therapeutic Scope: CEF10 is narrowly targeted toward EBV-associated cancers, while the disulfide-rich peptide in has broad applications in autoimmune and neurodegenerative diseases . Shorter peptides like H-PRO-LEU-GLY-GLY-OH lack immunogenic epitopes but are used in neurological studies due to blood-brain barrier permeability .

Synthesis and Scalability :

  • CEF10 and other CEF peptides (e.g., CEF3, CEF6) are synthesized via SPPS with >95% purity, whereas cyclic peptides require specialized techniques like native chemical ligation .

Residue-Specific Effects :

  • Leucine and valine residues in CEF10 influence hydrophobic interactions with T-cell receptors. Similar residues in CEF6 (Leu, Val, Met) enhance MHC-I binding affinity .
  • Valine addition in biosynthesis () alters metabolic flux, suggesting that residue choice impacts peptide production efficiency .

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